(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate
Description
The compound (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate is a highly substituted tetrahydropyran derivative characterized by its stereochemical complexity and functional diversity. Key structural features include:
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S/c1-2-38-29-25(37-28(33)21-16-10-5-11-17-21)23(30)24(36-27(32)20-14-8-4-9-15-20)22(35-29)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29-30H,2,18H2,1H3/t22-,23+,24+,25-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGUMRQZNXDISS-HGQALCJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204306 | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-01-2 | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4,6-tri-O-benzoyl-1-thio-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that thioglycosides, such as this compound, are often used as glycosyl donors in carbohydrate synthesis. They can interact with various enzymes involved in carbohydrate metabolism.
Mode of Action
It is known that thioglycosides are activated by a variety of catalysts to form glycosidic bonds. This process involves the interaction of the thioglycoside with its target, leading to changes in the target’s structure and function.
Biochemical Pathways
Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside is involved in the glycosylation of spirostanols. Glycosylation is a critical biochemical pathway that modifies proteins and lipids, affecting their stability, activity, and cellular location. The downstream effects of this pathway can influence a variety of biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Pharmacokinetics
The compound’s predicted boiling point is 6568±550 °C, and its predicted density is 132±01 g/cm3. These properties may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside’s action depend on the specific targets and pathways it affects. As a glycosylating agent, it can modify the structure and function of target molecules, potentially influencing various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. .
Biochemical Analysis
Biochemical Properties
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are pivotal in the structure and function of many biological molecules. Additionally, the compound’s benzoyl groups enhance its stability and reactivity in these biochemical processes .
Cellular Effects
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cellular metabolism and growth. The compound’s impact on cell signaling pathways, such as the MAPK and PI3K pathways, suggests its potential role in regulating cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. For instance, its interaction with glycosyltransferases involves binding to the enzyme’s active site, facilitating the transfer of glycosyl groups. This mechanism is crucial for the synthesis of glycosidic bonds and the formation of complex carbohydrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE vary with different dosages in animal models. At low doses, it has been observed to enhance cellular metabolism and promote growth. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, influencing the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Biological Activity
The compound (2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate , with CAS number 1423018-01-2, is a synthetic derivative of tetrahydropyran. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 536.59 g/mol. The structure features a tetrahydropyran core with various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H28O8S |
| Molecular Weight | 536.59 g/mol |
| CAS Number | 1423018-01-2 |
| Purity | ≥97% |
| Storage Conditions | 2-8°C |
Antimicrobial Properties
Research indicates that compounds similar to this tetrahydropyran derivative exhibit significant antimicrobial activity. Studies have shown that derivatives with hydroxyl and thioether groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro studies have demonstrated that similar compounds can scavenge free radicals effectively, thereby reducing oxidative damage in cells.
Cytotoxicity and Anticancer Activity
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has been observed that certain derivatives can induce apoptosis in human cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests potential as an anticancer agent, warranting further investigation into its efficacy and safety.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydropyran derivatives. The results indicated that compounds with similar functional groups exhibited MIC values as low as 10 µg/mL against E. coli .
- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) demonstrated that related compounds showed significant DPPH radical scavenging activity, with IC50 values indicating potent antioxidant capabilities .
- Cytotoxic Effects on Cancer Cells : In a recent study published in Cancer Letters, derivatives were tested against breast cancer cell lines, revealing IC50 values below 20 µM, suggesting effective cytotoxicity .
Scientific Research Applications
Basic Information
- Molecular Formula: C29H28O8S
- Molecular Weight: 536.59 g/mol
- Purity: ≥97%
- Storage Conditions: Sealed in dry conditions at 2-8°C
Structural Features
The compound features multiple functional groups including:
- Benzoyloxy groups
- Ethylthio group
- Hydroxyl group
These functional groups contribute to its reactivity and potential applications in organic synthesis.
Pharmaceutical Development
The compound has been explored for its potential therapeutic applications due to its structural similarity to biologically active molecules. It may serve as a precursor or intermediate in the synthesis of:
- Antiviral agents
- Anticancer drugs
Research indicates that modifications to the hydroxyl and thio groups can enhance biological activity and selectivity against specific targets.
Organic Synthesis
The compound acts as a versatile building block in organic chemistry. Its ability to undergo various transformations allows it to be utilized in:
- Synthesis of complex carbohydrates: The benzoyloxy and ethylthio groups can be modified to introduce other functionalities, facilitating the construction of glycosidic linkages.
- Creation of glycosides: The hydroxyl group can participate in glycosylation reactions, forming valuable glycosidic compounds used in drug formulations.
Carbohydrate Chemistry
In carbohydrate chemistry, this compound is significant for:
- Serving as a protected glucopyranoside: The presence of the benzoyloxy group allows for selective reactions while maintaining the integrity of the sugar moiety.
- Investigating structure-activity relationships (SAR): Researchers can modify the compound to study how changes affect biological activity and reactivity, leading to the design of new carbohydrate-based drugs.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel antiviral agents. By modifying the ethylthio group, researchers were able to enhance antiviral activity against specific viral strains.
Case Study 2: Glycosylation Reactions
In another investigation, the compound was employed as a glycosyl donor in reactions with various acceptors. The outcomes indicated that the stereochemistry at positions 2 and 6 significantly influenced the yield and selectivity of glycoside formation.
Data Tables
Comparison with Similar Compounds
Key Observations :
- Ethylthio vs. Methyl/Alkoxy Groups : The ethylthio group in the target compound may confer higher nucleophilicity compared to methyl or methoxycarbonyl groups in analogs .
- Benzoyloxy vs.
- Synthetic Routes: The target compound’s synthesis likely parallels EDCI-mediated coupling methods (as in ), contrasting with Pd/C-catalyzed hydrogenolysis used for methyl-substituted analogs .
Q & A
Q. How can the molecular structure of the compound be confirmed using spectroscopic methods?
Methodological Answer: The molecular structure can be elucidated via a combination of:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments, such as benzoyloxy methyl groups (δ 4.5–5.5 ppm) and ethylthio protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for SCH2).
- 13C NMR confirms carbon types, including carbonyl carbons (δ 165–170 ppm) and tetrahydropyran ring carbons (δ 60–80 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ indicate ester carbonyl stretching, while hydroxyl (O–H) stretches appear at ~3400 cm⁻¹ .
- Mass Spectrometry (MS): High-resolution MS provides the molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula (e.g., C28H28O8S) .
Q. What are the recommended handling and storage conditions to ensure compound stability?
Methodological Answer:
- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .
- Storage: Store in sealed, airtight containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of ester groups .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved between X-ray crystallography and NMR data?
Methodological Answer:
- X-ray Crystallography: Provides definitive stereochemical confirmation via crystal structure analysis. For example, the absolute configuration of the tetrahydropyran ring can be resolved using anomalous scattering (e.g., Cu-Kα radiation) .
- NMR Coupling Constants: Compare experimental 3JHH values (e.g., axial-equatorial couplings in the pyran ring) with Karplus equation predictions. Discrepancies may arise from dynamic effects, requiring variable-temperature NMR or DFT calculations .
- Case Study: A study on a related tetrahydropyran derivative showed that combining NOESY (Nuclear Overhauser Effect Spectroscopy) with X-ray data resolved conflicting axial/equatorial assignments .
Q. What strategies optimize regioselective benzoylation in the synthesis of this compound?
Methodological Answer:
- Protecting Group Strategy: Temporarily block the 4-hydroxy group with a tert-butyldimethylsilyl (TBS) ether to direct benzoylation to the 3,5-positions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Solvent polarity (e.g., dichloromethane vs. THF) influences reaction rates and selectivity .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) and isolate intermediates via flash chromatography .
Q. How can environmental degradation pathways of this compound be assessed for ecological risk studies?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS to identify products (e.g., benzoic acid or thiol derivatives) .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Use LC-QTOF-MS to detect radical-mediated cleavage products .
- Ecotoxicity Testing: Evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 202. Measure LC50 values and bioaccumulation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
